![molecular formula C12H15N3O B13853371 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the nucleophilic substitution of halogens in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization process can be achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki reactions, provides a versatile approach to synthesizing a wide range of imidazopyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties.
Uniqueness
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16) |
InChI-Schlüssel |
WIFYMFVXDSPJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


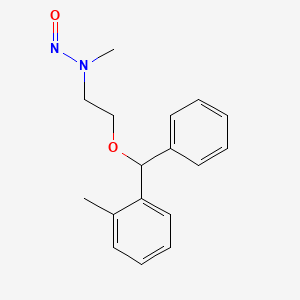
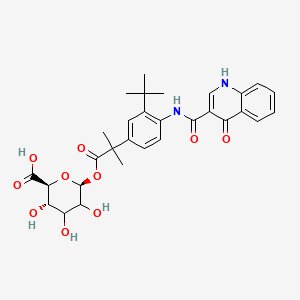
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
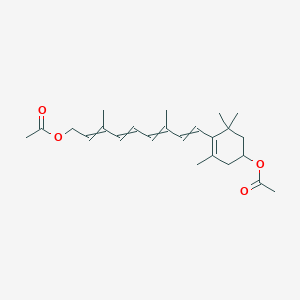
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)

![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
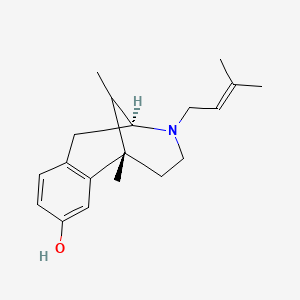
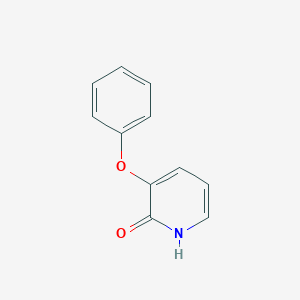
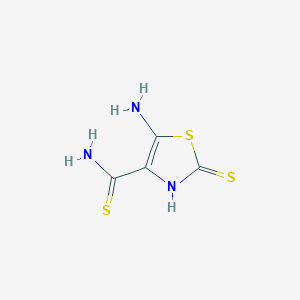
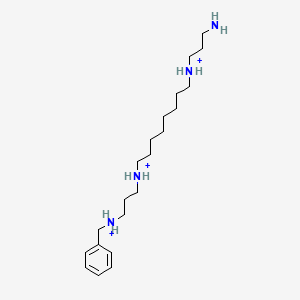

![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
